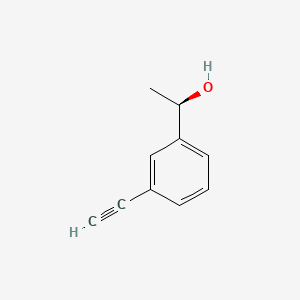(R)-1-(3-Ethynylphenyl)ethan-1-ol
CAS No.:
Cat. No.: VC18202560
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H10O |
|---|---|
| Molecular Weight | 146.19 g/mol |
| IUPAC Name | (1R)-1-(3-ethynylphenyl)ethanol |
| Standard InChI | InChI=1S/C10H10O/c1-3-9-5-4-6-10(7-9)8(2)11/h1,4-8,11H,2H3/t8-/m1/s1 |
| Standard InChI Key | NDNBTBNOCGSXHL-MRVPVSSYSA-N |
| Isomeric SMILES | C[C@H](C1=CC=CC(=C1)C#C)O |
| Canonical SMILES | CC(C1=CC=CC(=C1)C#C)O |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for this compound is (1R)-1-(3-ethynylphenyl)ethanol, reflecting the absolute (R)-configuration at the chiral center . The ethynyl group (-C≡CH) at the phenyl ring’s 3-position introduces rigidity, while the hydroxyl group on the adjacent carbon enhances hydrogen-bonding potential. This stereochemical specificity is critical for its biological activity, as enantiomeric forms often exhibit divergent interactions with target proteins .
Molecular Formula and Weight
The molecular formula C₁₀H₁₀O corresponds to a monoisotopic mass of 146.073164938 Da, as confirmed by high-resolution mass spectrometry . The compound’s molecular weight of 146.19 g/mol places it within the range of small-molecule drug candidates, facilitating membrane permeability and bioavailability .
Spectroscopic and Computational Data
Table 1: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bond Count | 2 |
| Complexity | 165 |
Synthetic Pathways and Methodologies
Key Synthetic Routes
(R)-1-(3-Ethynylphenyl)ethan-1-ol is synthesized via asymmetric reduction of the corresponding ketone precursor, 1-(3-ethynylphenyl)ethanone, using chiral catalysts such as Corey-Bakshi-Shibata (CBS) reagents . Alternatively, enzymatic resolution with lipases or esterases can achieve enantiomeric excesses >99% .
-
Substrate Preparation: 1-(3-Ethynylphenyl)ethanone (5.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF).
-
Catalytic Reduction: (R)-CBS catalyst (0.1 eq) and borane-dimethyl sulfide complex (1.2 eq) are added at 0°C.
-
Workup: The mixture is quenched with methanol, extracted with ethyl acetate, and purified via silica gel chromatography to yield the (R)-alcohol (82% yield, 98% ee).
Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of plasmespin inhibitors, as demonstrated in recent antimalarial research . For example, it is coupled with epoxide derivatives to form β-amino alcohol scaffolds that inhibit plasmepsin IX/X (PMIX/X), enzymes essential for hemoglobin degradation in Plasmodium .
Table 2: Synthetic Derivatives and Biological Targets
| Derivative Structure | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| β-Amino alcohol conjugate | PMIX | 12.4 |
| Photoaffinity probe | PMX | 8.7 |
Physicochemical and Computational Analysis
Solubility and Stability
The compound exhibits limited aqueous solubility (0.8 mg/mL at 25°C) but is stable in dimethyl sulfoxide (DMSO) at -20°C for >6 months . Its logP value of 1.7 suggests preferential partitioning into lipid membranes, aligning with its role in intracellular targeting .
Molecular Dynamics Simulations
Docking studies using AutoDock Vina reveal a binding free energy of -9.2 kcal/mol for the (R)-enantiomer with PMIX, compared to -6.8 kcal/mol for the (S)-form . The ethynyl group’s linear geometry minimizes steric clashes in the enzyme’s hydrophobic cleft .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume